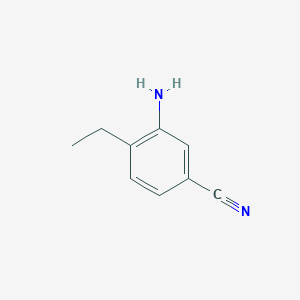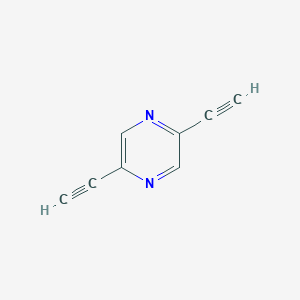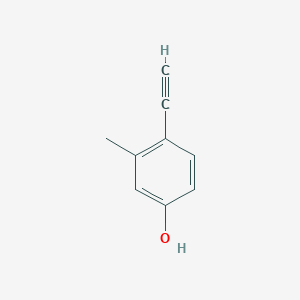
1-(6-aminopyridin-3-yl)-2-bromoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-aminopyridin-3-yl)-2-bromoethanone is an organic compound with a molecular formula of C7H7BrN2O. This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a pyridine ring substituted with an amino group at the 6th position. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
The synthesis of 1-(6-aminopyridin-3-yl)-2-bromoethanone typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1-(6-Amino-3-pyridinyl)ethanone. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at a specific temperature until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-(6-aminopyridin-3-yl)-2-bromoethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-(6-aminopyridin-3-yl)-2-bromoethanone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-aminopyridin-3-yl)-2-bromoethanone involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, affecting processes such as cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
1-(6-aminopyridin-3-yl)-2-bromoethanone can be compared with similar compounds such as:
6-Aminopyridin-3-ylboronic acid: This compound has a boronic acid group instead of a bromine atom, leading to different reactivity and applications.
Palbociclib: A cyclin-dependent kinase inhibitor with a similar pyridine ring structure, used in cancer treatment.
Torin2: An mTOR inhibitor with a pyridine ring, used in cancer research.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and a bromine atom, which confer distinct chemical properties and biological activities.
Properties
CAS No. |
765266-65-7 |
|---|---|
Molecular Formula |
C7H7BrN2O |
Molecular Weight |
215.05 g/mol |
IUPAC Name |
1-(6-aminopyridin-3-yl)-2-bromoethanone |
InChI |
InChI=1S/C7H7BrN2O/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4H,3H2,(H2,9,10) |
InChI Key |
TWHPDFCGUVMQRH-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1C(=O)CBr)N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CBr)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-methyl-5H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B1500413.png)



![1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1500419.png)




